1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a dihydroindenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the dihydroindenyl ether moiety: This can be achieved by reacting 2,3-dihydro-1H-inden-5-ol with an appropriate alkylating agent under basic conditions.
Attachment of the ethoxyethyl linker: The dihydroindenyl ether is then reacted with ethylene oxide or a similar reagent to introduce the ethoxyethyl linker.
Formation of the piperazine ring: The intermediate product is then reacted with 4-methylpiperazine under suitable conditions to form the final compound.
Hydrochloride salt formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroindenyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The dihydroindenyl ether moiety may also contribute to its overall pharmacological profile by affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-1,2,4-triazole
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
Uniqueness
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of a piperazine ring and a dihydroindenyl ether moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-19-7-9-20(10-8-19)11-12-21-13-14-22-18-6-5-16-3-2-4-17(16)15-18;/h5-6,15H,2-4,7-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIHFQRKCJKTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC3=C(CCC3)C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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